molecular formula C21H21N5 B2691149 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900875-64-1

2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B2691149
CAS-Nummer: 900875-64-1
Molekulargewicht: 343.434
InChI-Schlüssel: AYZMTQZPSBOBOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a cell-permeable pyrazolopyrimidine compound that functions as a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Its primary research application is in the study of aberrant FGFR signaling, which is a key driver of proliferation, survival, and angiogenesis in various cancer types, including endometrial, bladder, and lung cancers. By selectively targeting FGFR, this compound enables researchers to dissect the specific contributions of this pathway in oncogenesis and tumor maintenance in vitro and in vivo. The compound also demonstrates significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis. This dual-inhibitory profile makes it a valuable chemical probe for investigating the interplay between tumor cell proliferation and the tumor microenvironment, particularly in the context of anti-angiogenic therapy resistance. Studies utilizing this inhibitor have been instrumental in validating FGFR as a therapeutic target and in exploring mechanisms of resistance to targeted agents. It is for research use only in biochemical and cell-based assays.

Eigenschaften

IUPAC Name

2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-3-18-20(17-9-5-4-6-10-17)21-24-15(2)12-19(26(21)25-18)23-14-16-8-7-11-22-13-16/h4-13,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZMTQZPSBOBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is C21H21N5C_{21}H_{21}N_5. The compound features a heterocyclic structure that is crucial for its biological activity. Its unique arrangement allows for interactions with various biological targets, particularly enzymes involved in cancer and infectious diseases.

The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific enzymes, particularly kinases. These enzymes play vital roles in cellular signaling pathways that regulate cell growth and proliferation. The inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis. This feature makes it a potential candidate for anti-tuberculosis therapy.
  • Anticancer Activity : Studies have indicated that various derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties against different cancer cell lines such as MDA-MB-231 (breast cancer) and A431 (skin cancer) .

Anticancer Properties

Research has shown that the pyrazolo[1,5-a]pyrimidine derivatives, including 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, possess notable anticancer activity. For instance:

CompoundCell LineIC50 (µM)Reference
2-Ethyl-5-methyl...MDA-MB-23115
Other DerivativesMDA-MB45320

In vitro assays using the MTT method revealed that this compound significantly inhibits cell viability at varying concentrations over a 72-hour exposure period.

Antimicrobial Activity

In addition to its anticancer properties, compounds within this class have demonstrated antimicrobial activity. The mechanism often involves disrupting bacterial ATP synthesis, thereby inhibiting growth and replication.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer effects against multiple cell lines. The results indicated that certain modifications to the structure enhanced potency against breast cancer cells compared to standard treatments like YM155 .
  • Inhibition of Mycobacterial Growth : Another study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in inhibiting Mycobacterium tuberculosis through ATP synthase inhibition. This provides a dual therapeutic target for both cancer and bacterial infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table compares structural analogs of pyrazolo[1,5-a]pyrimidin-7-amines, emphasizing substituent variations and their biological implications:

Compound Name Substituents (Positions) Target Activity Key Findings
2-Ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-Et, 3-Ph, 5-Me, 7-NH-(pyridin-3-ylmethyl) Kinase inhibition (e.g., CDK2) Unique 3-pyridylmethyl group may enhance selectivity for kinase targets.
6-Allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 6-Allyl, 5-Me, 3-Ph, 7-NH-(pyridin-2-ylmethyl) Anti-Wolbachia activity 2-Pyridylmethyl group improves anti-parasitic efficacy.
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-F-Ph), 5-Ph, 7-NH-(pyridin-2-ylmethyl) Anti-Mycobacterium tuberculosis 4-Fluoro substitution on 3-phenyl enhances potency (MIC ~0.2 µM).
3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-Br, 5-Ph, 7-NH-(pyridin-3-ylmethyl) CDK2 inhibition Bromine at position 3 increases steric hindrance, reducing off-target effects.
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-CF3, 5-Me Not reported Trifluoromethyl group enhances metabolic stability .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound 3-(4-Fluorophenyl)-5-phenyl Analog 3-Bromo-5-phenyl Analog
LogP 3.5 4.1 3.8
hERG IC50 >10 µM 2.5 µM >10 µM
Microsomal Stability 85% (mouse) 92% (mouse) 78% (mouse)
  • The target compound’s lower hERG liability (>10 µM) suggests a reduced risk of cardiotoxicity compared to fluorophenyl analogs .

Q & A

Q. What are the key synthetic steps for preparing 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., aminopyrazoles and β-diketones). Subsequent functionalization includes alkylation at the 7-amine position with pyridin-3-ylmethyl groups. Key steps:

  • Core formation : Cyclization under reflux in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine .
  • Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the pyridinylmethyl moiety .
  • Purification : Column chromatography or recrystallization for ≥95% purity .

Q. How is the compound structurally characterized?

Structural confirmation employs:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., π-stacking in pyridinyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic optimization via Design of Experiments (DoE) evaluates:

  • Temperature : Elevated temps (80–120°C) accelerate cyclization but may degrade sensitive groups .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling . Example: A 15% yield increase was achieved using microwave-assisted synthesis at 100°C in DMF .

Q. What methodologies assess the compound’s biological activity?

  • Enzyme inhibition assays : IC₅₀ determination via fluorescence polarization (FP) or radiometric assays .
  • Cellular models : Dose-response curves in cancer cell lines (e.g., MTT assays) .
  • Receptor binding : Radioligand displacement (e.g., 5-HT₆ receptor antagonism studies) .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved?

  • Statistical analysis : Multivariate regression to isolate substituent effects (e.g., logP vs. activity) .
  • Molecular docking : Simulate binding modes to identify steric/electronic conflicts .
  • Synthetic validation : Prepare analogs to test conflicting hypotheses (e.g., methyl vs. ethyl groups at position 2) .

Q. Which analytical techniques ensure purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); validate method robustness per ICH guidelines .
  • Forced degradation : Expose to heat/light/pH extremes, then monitor via LC-MS for degradation products .
  • Karl Fischer titration : Quantify residual solvents (e.g., DMF ≤ 0.1%) .

Q. How is binding affinity to biological targets quantified?

  • Surface plasmon resonance (SPR) : Real-time kinetics (ka/kd) for target-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
  • Competitive ELISA : Determine Ki values using fluorescent probes .

Q. What role do substituents play in modulating biological activity?

  • Pyridinylmethyl group : Enhances blood-brain barrier penetration via H-bonding with transporters .
  • Ethyl vs. methyl at position 2 : Ethyl increases lipophilicity (logP +0.5), improving membrane permeability .
  • Phenyl at position 3 : Stabilizes π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Q. How does X-ray crystallography elucidate target interaction mechanisms?

  • Co-crystallization : Soak crystals with the compound and resolve structures at ≤2.0 Å resolution .
  • Electron density maps : Identify hydrogen bonds (e.g., between pyrimidine N and Asp residue) .
  • Thermal shift assays : Validate binding by measuring protein melting temperature (Tm) shifts .

Q. How is metabolic stability evaluated under physiological conditions?

  • Liver microsome assays : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Assess potential drug-drug interactions using fluorogenic substrates .
  • Plasma stability : Measure degradation in human plasma at 37°C over 24 hours .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.